molecular formula C12H18N2 B1518278 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 1157497-87-4

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1518278
CAS No.: 1157497-87-4
M. Wt: 190.28 g/mol
InChI Key: HMOHYBNTVUOZSB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features an aminomethyl group attached to a dimethylated indenamine structure, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with indene as the starting material.

  • Amination Reaction: The indene undergoes amination to introduce the aminomethyl group. This can be achieved using reagents such as ammonia or an amine source under specific conditions.

  • Dimethylation: The aminated indene is then subjected to dimethylation using methylating agents like methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale amination and methylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Methylating agents like methyl iodide and dimethyl sulfate are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield indenone derivatives.

  • Reduction Products: Reduction can produce indenamine derivatives.

  • Substitution Products: Substitution reactions can lead to various substituted indenamine derivatives.

Scientific Research Applications

2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Picolylamine: Similar structure but with a pyridine ring instead of indene.

  • Aminomethyl Propanol: Contains an aminomethyl group but with a different core structure.

  • 2-Aminoindane: Similar indene-based structure but without the dimethyl groups.

Uniqueness: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific combination of the aminomethyl group and the dimethylated indenamine structure, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHYBNTVUOZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157497-87-4
Record name 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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